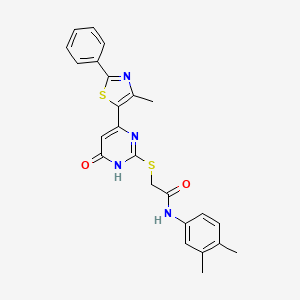
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2S2 and its molecular weight is 462.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide, identified by CAS Number 1115967-34-4, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H22N4O2S2 with a molecular weight of 462.6 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities, along with a pyrrole moiety that enhances its pharmacological profile .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Tyrosine Kinase Inhibition : The compound selectively inhibits Src family kinases (SFKs) and c-Kit, which are crucial in cancer cell proliferation and survival. This inhibition leads to reduced cell adhesion, migration, and invasion in prostate cancer models .
- Cell Cycle Arrest and Apoptosis : It has been reported that compounds with similar structures can induce G1 phase arrest in the cell cycle and promote apoptosis in cancer cells, limiting metastasis and tumor growth .
- In Vitro Studies : In vitro assays demonstrated that related thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-468 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 6.37 µM to higher concentrations depending on the specific derivative .
Antibacterial Activity
Thiazole compounds have also been investigated for their antibacterial properties. The presence of the pyrrole ring enhances their interaction with bacterial enzymes:
- Mechanism of Action : Similar compounds have shown efficacy against Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL . This suggests that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated a series of thiazole derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models of breast and prostate cancers. The mechanism was primarily through the inhibition of SFK signaling pathways .
Study 2: Antibacterial Properties
In another study focusing on antibacterial activity, derivatives similar to this compound were tested against a panel of bacterial strains. The results showed promising activity against both resistant and sensitive strains of bacteria, indicating potential for development into new antibacterial agents .
Summary of Findings
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-14-9-10-18(11-15(14)2)26-21(30)13-31-24-27-19(12-20(29)28-24)22-16(3)25-23(32-22)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVCJLXZBMRXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














